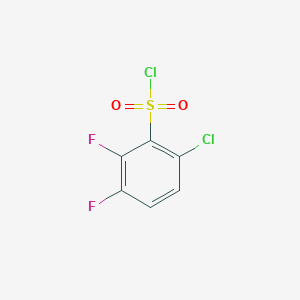

6-Chloro-2,3-difluorobenzenesulfonyl chloride

Description

6-Chloro-2,3-difluorobenzenesulfonyl chloride (molecular formula: C₆H₂Cl₂F₂O₂S; molecular weight: 247.0 g/mol) is a benzenesulfonyl chloride derivative substituted with chlorine at position 6 and fluorine atoms at positions 2 and 3. This electron-deficient aromatic system renders the sulfonyl chloride group highly reactive, making it a valuable intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals. Its structural features, including electron-withdrawing substituents (Cl, F), influence its chemical reactivity, stability, and application scope compared to analogous compounds .

Properties

IUPAC Name |

6-chloro-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXCGHIQPPUCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-24-3 | |

| Record name | 6-chloro-2,3-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Reagents

- Starting material: 6-chloro-2,3-dichlorobenzenesulfonyl chloride or related chlorinated benzenesulfonyl chlorides.

- Fluorinating agent: Anhydrous alkali metal fluoride salts such as potassium fluoride (KF), sodium fluoride (NaF), cesium fluoride (CsF), or rubidium fluoride (RbF). Potassium fluoride is preferred industrially for its balance of reactivity and availability.

- Solvent: Polar aprotic solvents like anhydrous sulfolane or monoalkyl ethers of ethylene glycol (e.g., diethylene glycol monomethyl ether) are used to dissolve reagents and facilitate the halogen exchange.

- Temperature: The reaction is typically conducted between 100 °C and 220 °C, with specific protocols heating initially at lower temperatures (100-130 °C) followed by extended heating at higher temperatures (up to 200 °C).

- Pressure: Atmospheric pressure is common, but variations including reduced or elevated pressures are possible depending on scale and equipment.

- Sequestering agents: Tertiary amines such as tris(3,6,9-trioxadecyl)amine are added to complex metal salts formed during reaction and improve yield and purity.

Typical Procedure

- The chlorobenzenesulfonyl chloride and alkali metal fluoride are mixed in the solvent with the tertiary amine.

- The mixture is stirred and heated gradually to target temperatures (e.g., 100 °C for 3-4 hours, then 160-200 °C for 5-8 hours).

- After reaction completion, the mixture is cooled, salts filtered off, and the product isolated by distillation under reduced pressure.

Example Preparation Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 6-chloro-2,3-dichlorobenzenesulfonyl chloride | Commercially available or synthesized by chlorination |

| Alkali metal fluoride | Potassium fluoride (KF) | 2-5 equivalents relative to chlorines |

| Solvent | Anhydrous sulfolane or diethylene glycol monomethyl ether | High boiling point to allow elevated temperature |

| Temperature | 100 °C (initial, 3-4 h), then 160-200 °C (5-8 h) | Stepwise heating improves conversion |

| Sequestering agent | Tris(3,6,9-trioxadecyl)amine (0.01 mole) | Enhances yield and facilitates purification |

| Reaction time | 8-13 hours total | Depends on scale and substrate |

| Yield | 34-65% (varies with conditions) | Addition of amine improves yield from 34% to 65% |

| Workup | Filtration of salts, distillation under reduced pressure | Product isolated as pure sulfonyl chloride |

Mechanistic and Practical Considerations

- The chlorine/fluorine exchange proceeds via nucleophilic aromatic substitution facilitated by the fluoride ion attacking the aromatic ring bearing chlorine substituents.

- The sulfonyl chloride group remains intact under these conditions, allowing selective fluorination.

- The presence of tertiary amines acts as sequestering agents, complexing metal halide byproducts and preventing side reactions or catalyst poisoning.

- The solvent choice is critical to maintain solubility of reagents and withstand high reaction temperatures.

- Reaction yields and selectivity depend on the molar ratio of alkali metal fluoride to starting material, temperature profile, and sequestering agent concentration.

Summary Table of Key Research Findings

| Study / Patent Source | Starting Material | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| US Patent US4369145A | para-chlorobenzenesulfonyl fluoride | KF | Sulfolane | 200 (5 h) | 5 | 45-88 | Yield depends on conversion; tertiary amine improves yield |

| US Patent EP0032077A1 | 2,4-dichlorobenzenesulfonyl chloride | KF | Sulfolane | 100 (4 h), 170 (8 h) | 12 | 34-65 | Addition of tris(3,6,9-trioxadecyl)amine increases yield |

| Literature (RSC) | 5-chloro-2,4-difluorobenzenesulfonyl chloride | Not specified | Not specified | Not specified | Not specified | 67 | Product isolated with NMR and HRMS confirmation |

Additional Notes on Preparation

- The starting chlorobenzenesulfonyl chlorides are typically prepared by chlorination of benzenesulfonyl chloride derivatives or by sulfonylation of halogenated benzenes.

- The fluorination step can be applied to chlorobenzenesulfonyl fluorides as intermediates, which are then converted to the desired difluorosulfonyl chlorides.

- Purification is achieved by distillation under reduced pressure to separate the product from residual starting materials, salts, and amines.

- The final compound is characterized by NMR (including ^19F NMR), HRMS, and other spectroscopic techniques to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,3-difluorobenzenesulfonyl chloride plays a significant role in the development of pharmaceutical intermediates. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups into drug candidates, which can enhance their biological activity.

- Enzyme Inhibition : This compound has been identified as an inhibitor for several enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors and receptor antagonists1.

- Anticancer Potential : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting pathways related to cancer cell proliferation, particularly in colorectal cancer models1.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis to introduce sulfonyl groups into various organic molecules. This is essential for creating complex structures with potential biological activity.

- Substitution Reactions : It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively1.

- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding sulfonic acid, which may have its own applications in organic synthesis1.

Agrochemicals

In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its ability to modify chemical structures makes it valuable for developing herbicides and pesticides.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against various pathogens. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent1.

Case Study 2: Development of CRTH2 Antagonists

Research has shown that compounds derived from this compound can act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). This receptor is implicated in allergic diseases such as asthma and atopic dermatitis2. The development of these antagonists could lead to new therapeutic options for managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural differences between 6-chloro-2,3-difluorobenzenesulfonyl chloride and related sulfonyl chlorides/heterocyclic derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₂Cl₂F₂O₂S | 247.0 | Not reported | Benzene ring with Cl (C6), F (C2, C3) |

| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | C₇H₄ClNO₄S | 233.63 | 180–182 | Oxazole ring with Cl (C6) |

| 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium chloride | C₁₅H₁₄Cl₂N₂ | 293.19 | >229 (dec.) | Benzoimidazolium core with Cl (C6), Ph (C1) |

Key Observations:

- Molecular Weight : The benzoimidazolium derivative (293.19 g/mol) has a significantly higher molecular weight due to its phenyl and methyl substituents, whereas the oxazole-based sulfonyl chloride is lighter (233.63 g/mol) .

- Melting Points : The oxazole derivative exhibits a moderate melting point (180–182°C), likely due to hydrogen bonding from the oxazole oxygen. The benzoimidazolium chloride decomposes above 229°C, reflecting ionic lattice stability .

Electrophilic Reactivity

- The target compound ’s electron-withdrawing substituents (Cl, F) enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides).

- In contrast, 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride () may exhibit moderated reactivity due to resonance stabilization from the oxazole oxygen .

Biological Activity

6-Chloro-2,3-difluorobenzenesulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its sulfonyl chloride functional group attached to a difluorinated aromatic ring. Its molecular formula is CHClFOS, with a molecular weight of approximately 212.60 g/mol. This structure is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research has indicated that sulfonamide derivatives, including those related to this compound, exhibit potent antiviral properties. A notable study demonstrated that aryl sulfonamides can inhibit the entry and replication of various influenza viruses, including H1N1 and H5N1. The mechanism involves interference with viral mRNA transcription and processing, leading to reduced viral protein expression in infected cells .

Case Study: Influenza Virus Inhibition

In a specific investigation, the compound was shown to reduce viral mRNA levels significantly in primary human bronchial epithelial cells infected with influenza virus. The IC value for this activity was determined to be 16.79 nM, indicating high potency against viral replication .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It acts as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound can restore the efficacy of existing antibiotics against resistant bacterial strains .

The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of cell wall synthesis in bacteria. This is crucial for combating infections caused by β-lactamase-producing bacteria such as E. coli and K. pneumoniae.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of sulfonamide compounds. Variations in the sulfonamide linker and substitutions on the aromatic rings can significantly influence both antiviral and antibacterial activities. Research has shown that modifications can enhance solubility and reduce toxicity while maintaining potent biological effects .

Data Tables

| Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|

| Influenza Virus | 0.052 | >96 |

| Bacterial β-lactamase Inhibition | <1 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.